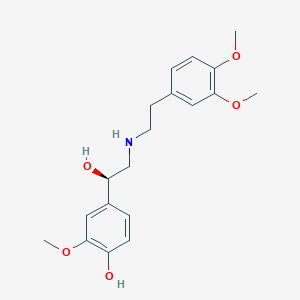

3-Methoxydenopamine

説明

Based on the evidence, it is inferred to be a phenethylamine or arylalkylamine derivative with a methoxy (-OCH₃) group at the 3-position of the aromatic ring. Such compounds are often studied for their pharmacological properties, particularly in neurotransmitter modulation (e.g., serotonin, dopamine) .

特性

CAS番号 |

87081-64-9 |

|---|---|

分子式 |

C19H25NO5 |

分子量 |

347.4 g/mol |

IUPAC名 |

4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]-2-methoxyphenol |

InChI |

InChI=1S/C19H25NO5/c1-23-17-7-4-13(10-19(17)25-3)8-9-20-12-16(22)14-5-6-15(21)18(11-14)24-2/h4-7,10-11,16,20-22H,8-9,12H2,1-3H3/t16-/m0/s1 |

InChIキー |

CMOAXFDYWBKVKZ-INIZCTEOSA-N |

異性体SMILES |

COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC(=C(C=C2)O)OC)O)OC |

正規SMILES |

COC1=C(C=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)OC)O)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxydenopamine typically involves the methylation of dopamine. One common method is the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at room temperature . The reaction can be represented as follows:

Dopamine+CH3I→3-Methoxydenopamine+KI

Industrial Production Methods

Industrial production of 3-Methoxydenopamine may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production . The use of automated reactors and real-time monitoring can further enhance the yield and purity of the compound.

化学反応の分析

Types of Reactions

3-Methoxydenopamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to dopamine.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dopamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-Methoxydenopamine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It serves as a model compound for studying neurotransmitter metabolism and function.

作用機序

3-メトキシデノパミンの作用機序には、トレースアミン関連受容体1(TAAR1)との相互作用が含まれます。 これは、TAAR1のアゴニストとして作用し、cAMP蓄積やERKおよびCREBのリン酸化などの細胞内シグナル伝達経路の活性化につながります . これらのシグナル伝達イベントは、運動制御や行動調節など、さまざまな生理学的効果に関連しています .

類似化合物との比較

Structural and Pharmacological Overview

The following table summarizes key structural and pharmacological differences among methoxy-substituted amines:

Key Research Findings

3-Methoxyamphetamine

- Pharmacology: Exhibits 50% lower potency than para-methoxyamphetamine (PMA) in serotonin release assays. Acts as a monoamine oxidase inhibitor (MAOI) at high doses .

- Analytical Data : Differentiated from MDMA via gas chromatography-mass spectrometry (GC-MS) fragmentation patterns .

5-Methoxytryptamine

- Structural Features : Tryptamine backbone with a 5-methoxy group; similar to serotonin but with enhanced lipophilicity .

- Behavioral Effects : Induces head-twitch responses in rodents, indicative of psychedelic activity .

3-Methoxydiphenylamine

- Applications : Used in polymer stabilization and as a precursor for antioxidants. Lacks significant CNS activity due to steric hindrance from the diphenyl structure .

3-(2-Methoxyethoxy)aniline

Regioisomeric Methoxyamphetamines

- Positional Effects : 3-Methoxy-4-methyl methamphetamine shows reduced dopaminergic activity compared to its 4-methoxy-3-methyl counterpart, highlighting the importance of methoxy group placement .

Structural-Activity Relationships (SAR)

- Methoxy Position: 3-Position: Enhances serotonin receptor affinity in amphetamines but reduces dopamine release (e.g., 3-Methoxyamphetamine vs. 4-Methoxyamphetamine) . 5-Position (Tryptamines): Increases 5-HT₁A binding affinity by 10-fold compared to non-substituted tryptamine .

- Backbone Modifications: Phenethylamine vs. Diphenylamine Derivatives: Bulky aromatic groups (e.g., 3-Methoxydiphenylamine) limit blood-brain barrier penetration, reducing CNS effects .

Analytical Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。